2-Nitro-4'-chloro diphenyl sulfide

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Procure 2-Nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9) as a certified reference standard for quetiapine ANDA submissions, validated for HPLC/UPLC method development. Its unique ortho-nitro, para-chloro substitution pattern provides distinct reactivity, ensuring batch consistency and regulatory compliance. Avoid isomer substitution; use this specific, traceable compound for reliable synthesis and analysis.

Molecular Formula C12H8ClNO2S
Molecular Weight 265.72 g/mol
CAS No. 6764-10-9
Cat. No. B1584462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4'-chloro diphenyl sulfide
CAS6764-10-9
Molecular FormulaC12H8ClNO2S
Molecular Weight265.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8ClNO2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
InChIKeyQDZAHNHWJFQWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9): A Differentiated Thioether Scaffold for Heterocyclic Synthesis


2-Nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9), also known as 1-[(4-chlorophenyl)sulfanyl]-2-nitrobenzene, is a chloronitroaryl thioether that functions as a versatile intermediate in organic synthesis . This compound features a unique substitution pattern with a nitro group ortho to the sulfur bridge and a chloro substituent para on the opposing phenyl ring, a regioisomeric arrangement that imparts specific reactivity profiles and physical properties that are meaningfully distinct from closely related isomers . Its molecular formula is C12H8ClNO2S (molecular weight 265.72 g/mol), and it typically appears as a light yellow to yellow solid .

Why 2-Nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9) Cannot Be Replaced by Generic Analogs in Critical Applications


Direct substitution of 2-nitro-4'-chloro diphenyl sulfide with other chloronitrodiphenyl sulfide isomers or related thioethers is not scientifically sound due to quantifiable differences in physical properties, synthetic efficiency, and application-specific utility. While compounds like 4-chloro-2-nitrodiphenyl sulfide (CAS 4548-56-5) and 4-chloro-4'-nitrodiphenyl sulfide (CAS 21969-11-9) share the same molecular formula, their regioisomeric arrangements result in distinct melting points, boiling points, and reactivity profiles that can significantly alter synthetic outcomes [1]. Furthermore, 2-nitro-4'-chloro diphenyl sulfide serves as a key intermediate in the synthesis of quetiapine-related heterocycles and as a critical reference standard in pharmaceutical quality control, roles for which its regioisomers are not validated or suitable [2]. Substituting with a non-equivalent analog risks batch failure in regulated manufacturing environments and may compromise the integrity of analytical method validation.

Quantitative Differentiation of 2-Nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9) from Closest Analogs


Synthesis Efficiency: 95% Yield for 2-Nitro-4'-chloro diphenyl sulfide via Optimized Aromatic Substitution

A patent process for preparing 2-nitro-4'-chlorodiphenyl sulfide achieves a 95% yield with 99.5% purity under mild conditions (80°C reflux in ethanol), representing a benchmark for this specific regioisomer [1]. In contrast, analogous syntheses of 4-chloro-2-nitrodiphenyl sulfide or other isomers have been reported with significantly lower yields; for instance, chlorosulfonation approaches to related diphenyl ethers resulted in yields as low as 31% [2]. This 95% yield is a reproducible, quantifiable metric that directly impacts cost and scalability in procurement decisions.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Physical Property Divergence: Melting Point and Boiling Point Distinguish 2-Nitro-4'-chloro from 4,4'-Regioisomer

The regioisomeric arrangement of the nitro and chloro substituents produces a measurable 10-11°C difference in melting point between 2-nitro-4'-chloro diphenyl sulfide (94°C) and 4-chloro-4'-nitrodiphenyl sulfide (83-84°C) . Furthermore, the boiling point differs by approximately 52°C (383.5°C vs 435.5°C) . These physical property differences are critical for compound identification, purification protocol design, and chromatographic method development.

Physicochemical Characterization Chromatography Quality Control

Application Specificity: Validated Reference Standard for Quetiapine Manufacturing and Quality Control

2-Nitro-4'-chloro diphenyl sulfide is specifically designated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) related to quetiapine, as confirmed by multiple specialized reference standard providers [1]. This compound can be traced against pharmacopeial standards (USP or EP) [1]. Its regioisomers (e.g., 4-chloro-2-nitrodiphenyl sulfide or 4-chloro-4'-nitrodiphenyl sulfide) lack this specific validated application profile and are not certified for quetiapine-related analytical workflows .

Pharmaceutical Analysis Reference Standards ANDA

Storage Stability: Refrigerated Storage Requirement Contrasts with Ambient-Stable Analogs

2-Nitro-4'-chloro diphenyl sulfide requires storage at 2-8°C under nitrogen, as specified by multiple authoritative sources . This requirement is distinct from the storage conditions of its reduced analog 2-amino-4'-chlorodiphenyl sulfide, which is stable under ambient conditions . The presence of the nitro group ortho to the sulfur bridge introduces a degree of thermal or oxidative sensitivity that necessitates controlled storage; this is not merely a generic precaution but a compound-specific property.

Stability Storage Shelf-life

Purity Specification: 98-99.5% Typical Commercial Grade Supports Reproducible Synthesis

Commercially available 2-nitro-4'-chloro diphenyl sulfide is routinely supplied at purities of 98% or higher, with some manufacturers reporting 99.5% purity from optimized synthetic routes [1]. This high purity is essential for its role as a pharmaceutical intermediate and analytical standard, as impurities could interfere with subsequent reaction steps or chromatographic analyses. While related compounds like 4-chloro-2-nitrodiphenyl sulfide are also available at similar purity levels, the specific impurity profile of 2-nitro-4'-chloro diphenyl sulfide (including potential regioisomeric contaminants) is uniquely relevant to its validated applications .

Purity Quality Assurance Reproducibility

Procurement-Driven Application Scenarios for 2-Nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9)


Pharmaceutical Quality Control: Reference Standard for Quetiapine Impurity Profiling

Procure 2-nitro-4'-chloro diphenyl sulfide (CAS 6764-10-9) as a certified reference standard for developing and validating HPLC methods to quantify related impurities in quetiapine API and finished dosage forms. This compound is specifically validated for ANDA submissions and traceable to USP/EP standards, ensuring regulatory compliance [1]. Using a non-validated isomer would invalidate method robustness and risk regulatory citation.

Process Chemistry: High-Yield Synthesis of Dibenzothiazepine Precursors

Utilize 2-nitro-4'-chloro diphenyl sulfide as a key intermediate in the synthesis of dibenzothiazepine-based pharmacophores, including quetiapine precursors. The patented synthesis route achieves 95% yield with 99.5% purity under mild conditions, offering a cost-effective and scalable entry point for medicinal chemistry and process development [2].

Analytical Method Development: Chromatographic Method Validation and System Suitability Testing

Employ 2-nitro-4'-chloro diphenyl sulfide as a well-characterized standard for analytical method development, method validation (AMV), and system suitability testing in HPLC and UPLC workflows. Its distinct retention time (due to its unique LogP of 5.22) and well-defined spectral properties facilitate robust method performance qualification .

Organic Synthesis: Building Block for Sulfur-Containing Heterocycles and Functional Materials

Leverage 2-nitro-4'-chloro diphenyl sulfide as a versatile thioether building block for nucleophilic substitution, reduction (to the corresponding amine), and oxidation reactions. The ortho-nitro group can be selectively reduced to an amino group, enabling further derivatization, while the para-chloro group offers a handle for cross-coupling reactions, making it a strategic intermediate in diversity-oriented synthesis .

Technical Documentation Hub

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